An In-depth Technical Guide to (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol: Core Properties and Applications
An In-depth Technical Guide to (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties and applications of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. This chiral amino alcohol is a valuable building block in modern organic synthesis, particularly in the construction of chiral ligands and auxiliaries for asymmetric catalysis.
Core Chemical and Physical Properties
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a white to light yellow crystalline powder.[1][2] Its chemical structure, featuring two stereocenters, makes it a crucial component for introducing chirality in synthetic sequences.
General and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | [3] |
| Molecular Weight | 167.21 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 109-116 °C | [4][5] |
| Predicted pKa | 11.73 ± 0.45 | |
| Optical Rotation | +35° to +39° (c=1, 1N HCl, 20°C) | [5] |
Identification and Structural Information
| Identifier | Value | Reference |
| CAS Number | 28143-91-1 | [4][5] |
| IUPAC Name | (1S,2S)-2-amino-1-phenylpropane-1,3-diol | [3] |
| InChI Key | JUCGVCVPNPBJIG-IUCAKERBSA-N | [4] |
| SMILES | N--INVALID-LINK----INVALID-LINK--c1ccccc1 | [4] |
Solubility Profile
Core Application: Synthesis of Chiral 2-Oxazolines
A primary and well-established application of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is in the asymmetric synthesis of chiral 2-oxazolines.[1] These heterocyclic compounds are pivotal as chiral ligands in a multitude of asymmetric catalytic reactions and also serve as valuable chiral auxiliaries and intermediates in the synthesis of complex molecules.
Experimental Workflow for Chiral 2-Oxazoline Synthesis
The general synthesis of a chiral 2-oxazoline from (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol involves a two-step process: amide formation followed by cyclization.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments involving (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol.
Synthesis of a Chiral 2-Oxazoline from a Carboxylic Acid
This protocol is a generalized procedure based on common methods for oxazoline synthesis.[2]
Objective: To synthesize a chiral 2-oxazoline by reacting (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol with a generic carboxylic acid.
Materials:
-
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
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Carboxylic acid (e.g., benzoic acid)
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Dehydrating agent (e.g., thionyl chloride, or a carbodiimide like DCC or EDC)
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Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)
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Base (e.g., triethylamine or pyridine, if starting from an acyl chloride)
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Sodium bicarbonate solution (saturated)
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Brine
-
Anhydrous magnesium or sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Amide Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent.
-
Add the coupling agent (e.g., 1.1 equivalents of DCC or EDC) and stir for 10-15 minutes at 0 °C.
-
In a separate flask, dissolve (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the solution of the aminodiol to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up of the Intermediate Amide:
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Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if a carbodiimide was used).
-
Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate amide.
-
-
Cyclization to the 2-Oxazoline:
-
Dissolve the crude amide in an anhydrous solvent.
-
Add a dehydrating/cyclizing agent. For example, treat the amide with thionyl chloride (1.1 equivalents) at 0 °C, followed by gentle reflux until the reaction is complete as monitored by TLC.
-
Alternatively, other cyclization methods, such as using Burgess reagent or triphenylphosphine/carbon tetrachloride, can be employed.
-
-
Final Work-up and Purification:
-
Carefully quench the reaction mixture, typically by pouring it over ice-water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure chiral 2-oxazoline.
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Logical Relationship in Synthesis
The synthesis of the final chiral product is directly dependent on the stereochemistry of the starting aminodiol.
Safety and Handling
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a combustible solid and should be handled with appropriate personal protective equipment, including a dust mask, eye shields, and gloves. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a cornerstone chiral building block for chemists engaged in asymmetric synthesis. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for creating chiral environments in catalytic processes and for the synthesis of enantiomerically pure target molecules. The protocols and data presented in this guide are intended to support researchers in the effective utilization of this important chemical entity.
References
- 1. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97% | Fisher Scientific [fishersci.ca]
- 2. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1-phenyl-1,3-propanediol | C9H13NO2 | CID 102971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S,2S)-(+)-2-氨基-1-苯基-1,3-丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 042183.03 [thermofisher.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
